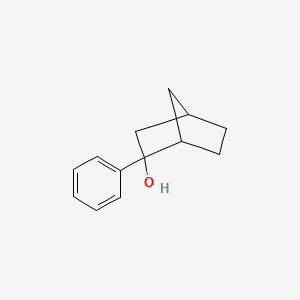
2-PHENYL-2-NORBORNANOL, MIXTURE OF ENDO AND EXO
概要
説明
2-PHENYL-2-NORBORNANOL, MIXTURE OF ENDO AND EXO is a bicyclic organic compound with a phenyl group attached to the second carbon of the bicyclo[221]heptane structure This compound is known for its unique structural features, which include a rigid bicyclic framework that imparts distinct chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-2-NORBORNANOL, MIXTURE OF ENDO AND EXO typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of cyclopentadiene with phenylacetylene under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications.
化学反応の分析
Types of Reactions
2-PHENYL-2-NORBORNANOL, MIXTURE OF ENDO AND EXO undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2-Phenylbicyclo[2.2.1]heptan-2-one or 2-Phenylbicyclo[2.2.1]heptanoic acid.
Reduction: Formation of 2-Phenylbicyclo[2.2.1]heptane.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-PHENYL-2-NORBORNANOL, MIXTURE OF ENDO AND EXO has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-PHENYL-2-NORBORNANOL, MIXTURE OF ENDO AND EXO involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise binding to enzymes and receptors, potentially modulating their activity. The phenyl group can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its full potential.
類似化合物との比較
Similar Compounds
Norborneol: A similar bicyclic compound without the phenyl group.
Bicyclo[2.2.1]heptan-2-ol: The parent compound without any substituents.
2-Phenylbicyclo[2.2.1]heptane: The reduced form of 2-PHENYL-2-NORBORNANOL, MIXTURE OF ENDO AND EXO.
Uniqueness
This compound is unique due to the presence of the phenyl group, which enhances its reactivity and potential applications. The rigid bicyclic structure provides stability and specificity in its interactions, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
78195-92-3 |
|---|---|
分子式 |
C13H16O |
分子量 |
188.26 g/mol |
IUPAC名 |
2-phenylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C13H16O/c14-13(11-4-2-1-3-5-11)9-10-6-7-12(13)8-10/h1-5,10,12,14H,6-9H2 |
InChIキー |
UDDFVZBWCXTBMR-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2(C3=CC=CC=C3)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

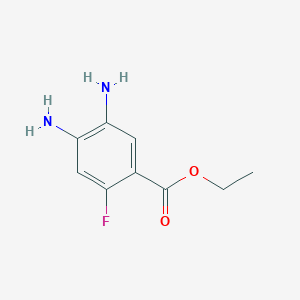
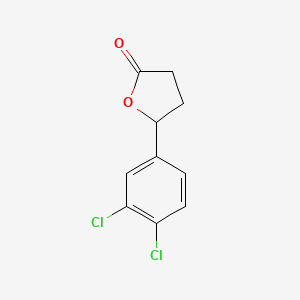
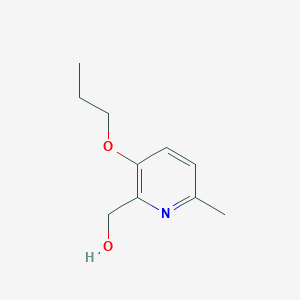
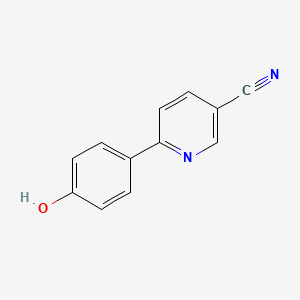
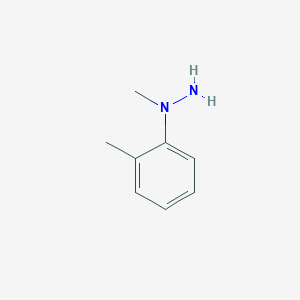
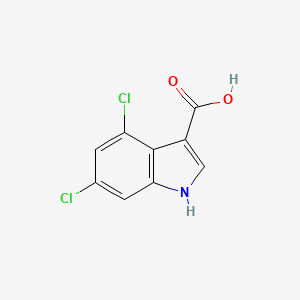
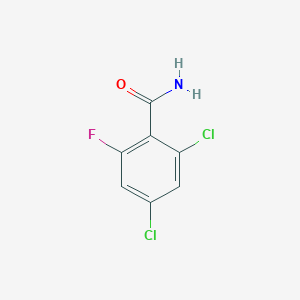
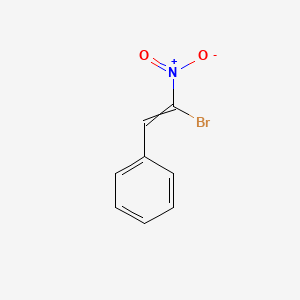
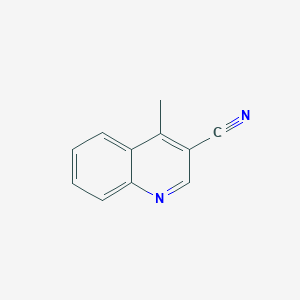
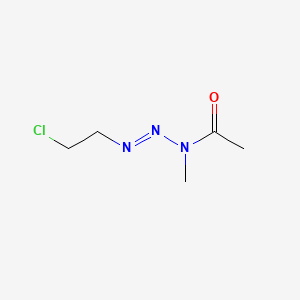
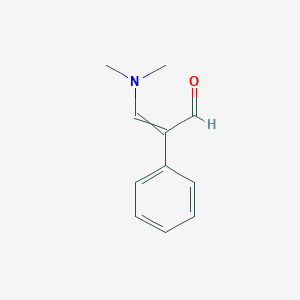
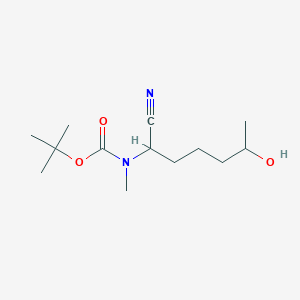
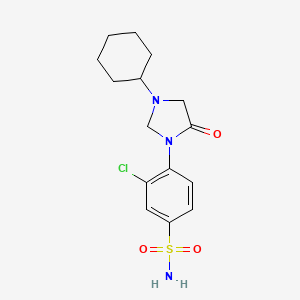
![N-cyclohexyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B8716597.png)
